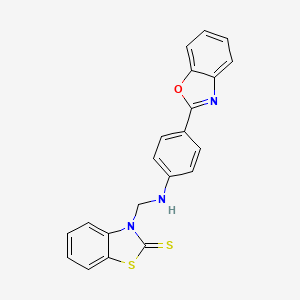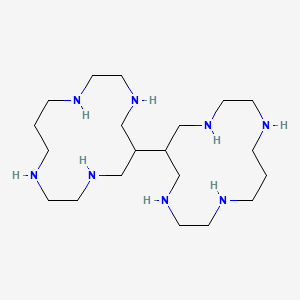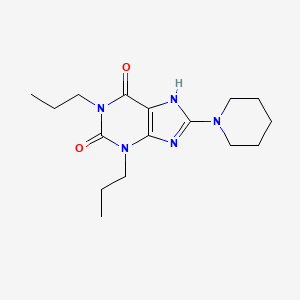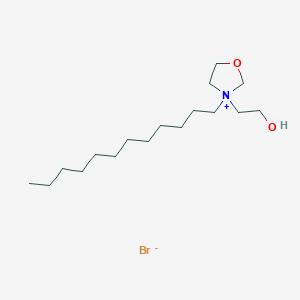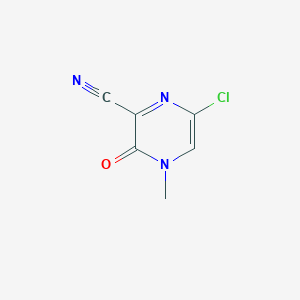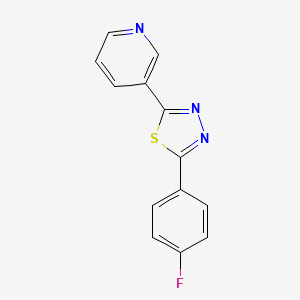
Methyl 4-methyl-4-sulfanylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-4-sulfanylpent-2-enoate: is an organic compound with a unique structure that includes a sulfanyl group and a pent-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-sulfanylpent-2-enoate typically involves the reaction of 4-methyl-4-sulfanylpent-2-enoic acid with methanol in the presence of a catalyst. The esterification reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-methyl-4-sulfanylpent-2-enoic acid+methanol→Methyl 4-methyl-4-sulfanylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 4-methyl-4-sulfanylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
科学的研究の応用
Methyl 4-methyl-4-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-methyl-4-sulfanylpent-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- Methyl 4-methyl-4-sulfanylbutanoate
- Methyl 4-methyl-4-sulfanylhexanoate
- Methyl 4-methyl-4-sulfanylpropanoate
Uniqueness
Methyl 4-methyl-4-sulfanylpent-2-enoate is unique due to the presence of both a sulfanyl group and a pent-2-enoate ester, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
105566-53-8 |
|---|---|
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC名 |
methyl 4-methyl-4-sulfanylpent-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-7(2,10)5-4-6(8)9-3/h4-5,10H,1-3H3 |
InChIキー |
JVIQXLXCAZAQID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=CC(=O)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


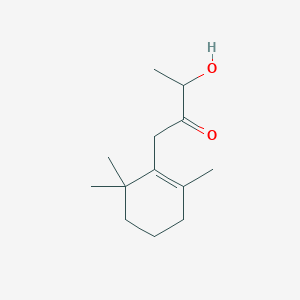
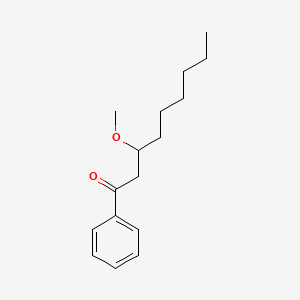
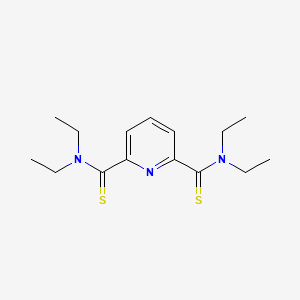
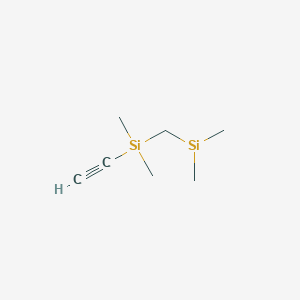

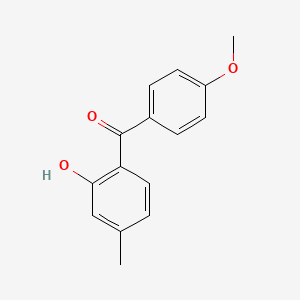
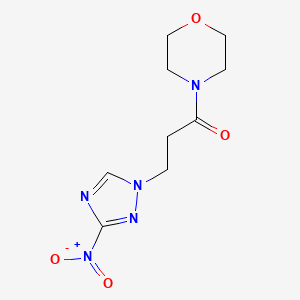
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
